molecular formula C13H12F3NOS B1603870 1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol CAS No. 438577-62-9

1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol

Cat. No. B1603870
M. Wt: 287.3 g/mol
InChI Key: SVYRQELBDSYTBO-UHFFFAOYSA-N
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Patent
US07528160B2

Procedure details

A mixture of 1-[4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-ethanol (1.0 g, 3.48 mmol) and MnO2 (0.45 g, 5.22 mmol) in chloroform (30 mL) is heated to reflux, after 24 hrs, additional MnO2 (300 mg) is added and refluxed for another 9 hrs, the reaction mixture is filtered through celite. Concentration of filtrate yields the title compound (1.0 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.45 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=2)[S:5][C:6]=1[CH:7]([OH:9])[CH3:8]>C(Cl)(Cl)Cl.O=[Mn]=O>[CH3:1][C:2]1[N:3]=[C:4]([C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=2)[S:5][C:6]=1[C:7](=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1N=C(SC1C(C)O)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0.45 g
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux, after 24 hrs
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for another 9 hrs
Duration
9 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered through celite

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C(C)=O)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.